REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[N:6][CH:7]=1.[CH2:12](O)[CH3:13]>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:5]=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)CC(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
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Details
|
For work-up, the reaction mixture is concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
washed repeatedly with semiconcentrated sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase is dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
the drying agent is filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent is removed completely on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the product is dried under reduced pressure for 16 h.
|
Duration
|
16 h
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=NC1)CC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |